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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 3D185, a novel
dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1
Receptor (CSF-1R), against a panel of next-generation FGFR inhibitors. The information
presented is collated from publicly available preclinical data to assist researchers in evaluating
these compounds for further investigation.

Executive Summary

Aberrant FGFR signaling is a clinically validated oncogenic driver in various malignancies.
While several next-generation FGFR inhibitors have shown significant clinical activity, acquired
resistance and the complex tumor microenvironment remain key challenges. 3D185 is a novel
inhibitor that not only targets the oncogenic FGFR signaling in tumor cells but also modulates
the tumor microenvironment by inhibiting CSF-1R, a key survival factor for tumor-associated
macrophages.[1][2][3] This dual-targeting approach offers a potential strategy to overcome
resistance and enhance anti-tumor immunity. This guide summarizes the available preclinical
data for 3D185 and compares it with other next-generation FGFR inhibitors, including
futibatinib, erdafitinib, pemigatinib, and infigratinib, across biochemical and cellular assays, as
well as in vivo tumor models.
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The following tables summarize the quantitative data from preclinical studies of 3D185 and
other next-generation FGFR inhibitors. It is important to note that these data are compiled from
different studies and direct comparisons should be made with caution due to potential
variations in experimental conditions.

Table 1: In Vitro Ki hibi ity (IC50, nM.

o Referen
Inhibitor FGFR1 FGFR2 FGFR3 FGFR4 CSF-1R VEGFR2
ce
3D185 0.5 13 3.6 >1000 3.8 88.1 [4]
Futibatini
b (TAS- 3.9 1.3 1.6 8.3 - - [3]
120)
Erdafitini
b (INJ-
1.2 25 3.0 5.7 - 36.8 [5][6]
4275649
3)
Pemigati
nib
0.4 0.5 1.0 30 - - [7]
(INCBO5
4828)
>40-fold
Infigratini selective
b 0.9 14 1.0 VS - 180 [1]
(BGJ398) FGFR1/2
13

Data presented as IC50 values in nM. A lower value indicates greater potency. "-" indicates
data not available.

Table 2: In Vitro Anti-proliferative Activity in FGFR-
Dependent Cancer Cell Lines (IC50, nM)
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... Erdafiti . . .
Futibati . Pemigat Infigrati
FGFR . nib . .
Cell . nib inib nib Referen
. Aberrati  3D185 (INJ-
Line (TAS- (INCB05 (BGJ39 ce
on 4275649
120) 4828) 8)
3)
FGFR1
NCI-
amplificat 1.2 - - [8]
H1581 _
ion
FGFR2
SNU-16 amplificat 0.9 - - [8]
ion
FGFR2
MFM-223  amplificat ~10 - [9]
ion
FGFR2
KATO-III amplificat ~10 <10 - [9]
ion
FGFR3
RT-112 , ~1-10 - 5 [1][9]
fusion
UM-UC- FGFR3
) 6.8 - - [8]
14 mutation

Data presented as IC50 values in nM for cell viability/proliferation assays. A lower value

indicates greater potency. "-" indicates data not available. Direct comparison is limited as

different studies use different cell line panels.

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
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Tumor
. Xenograft
L Dose Dosing Growth
Inhibitor Model (Cell o Reference
(mgl/kg) Schedule Line) Inhibition
ine
(TGl %)
NCI-H1581
3D185 12.5 QD 60.4 [1]
(FGFR1 amp)
NCI-H1581
3D185 25 QD 74.9 [1]
(FGFR1 amp)
NCI-H1581
3D185 50 QD 96.4 [1]
(FGFR1 amp)
Futibatinib SNU-16 o
30 QD Significant [9]
(TAS-120) (FGFR2 amp)
Erdafitinib
(INJ 10 QD SNU-16 Significant [10]
- ignifican
(FGFR2 amp) J
42756493)
Pemigatinib
SNU-16 o
(INCB054828 10 QD Significant [11]
) (FGFR2 amp)
Infigratinib FGFR2- o
QD Significant [12]
(BGJ398) CCDC6 PDX

QD = once daily. TGI data for some inhibitors were reported as "significant™ without specific

percentages in the reviewed sources. PDX = Patient-Derived Xenogratft.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of results.

Below are generalized methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

purified FGFR and other kinases.
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General Procedure:

e Recombinant human FGFR kinase domains are incubated with a specific substrate (e.qg.,
poly(Glu,Tyr) 4:1) and ATP (often radiolabeled, e.g., [y-33P]ATP) in a kinase assay buffer.[13]

e The inhibitor, at various concentrations, is added to the reaction mixture.
e The reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is terminated, and the amount of phosphorylated substrate is quantified. This
can be done through methods like filter-binding assays followed by scintillation counting or
by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-
Glo™ Kinase Assay).[13][14]

e |IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Viability Assay

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cell
lines.

General Procedure:

o Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to
adhere overnight.

e The cells are then treated with a range of concentrations of the inhibitor or a vehicle control
(e.g., DMSO).

e The plates are incubated for a specified period, typically 72 hours.

o Cell viability is assessed using a colorimetric or luminescent reagent. Common methods
include:

o MTT/MTS assay: Measures the metabolic activity of viable cells.[15]
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o CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is
proportional to the number of viable cells.

e The signal is measured using a microplate reader, and the percentage of cell growth
inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then
determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

General Procedure:

Human cancer cells with specific FGFR alterations are subcutaneously injected into
immunocompromised mice (e.g., nude or SCID mice).[16]

o Once the tumors reach a palpable size, the mice are randomized into treatment and control
groups.

e The inhibitor is administered to the treatment group, typically via oral gavage, at one or more
dose levels and on a defined schedule (e.g., once daily). The control group receives a
vehicle solution.

e Tumor volume and body weight are measured regularly throughout the study.

o At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by
comparing the average tumor volume in the treated groups to the control group.

Mandatory Visualization
FGFR Signaling Pathway
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Caption: Simplified FGFR signaling pathway and the point of inhibition by 3D185 and next-

generation FGFR inhibitors.
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Caption: General experimental workflow for benchmarking FGFR inhibitors from in vitro

screening to in vivo efficacy studies.
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Concluding Remarks

The preclinical data suggest that 3D185 is a potent inhibitor of FGFR1, 2, and 3 with a unique
additional activity against CSF-1R.[1][2][3][4][8][17][18][19] Its potency against FGFR-driven
cancer cell proliferation is comparable to other next-generation FGFR inhibitors in the available
models.[8] The dual inhibition of FGFR and CSF-1R by 3D185 presents a rational therapeutic
strategy to simultaneously target tumor cell growth and modulate the tumor microenvironment,
which may offer advantages in terms of overcoming resistance and improving long-term
efficacy. Further head-to-head preclinical studies under standardized conditions would be
beneficial to more definitively delineate the comparative efficacy and safety profiles of these
promising FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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